molecular formula C7H11F2NO2 B1444458 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid CAS No. 787548-26-9

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Cat. No.: B1444458
CAS No.: 787548-26-9
M. Wt: 179.16 g/mol
InChI Key: CJLBLDSDKVIRFS-UHFFFAOYSA-N
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Description

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a synthetic amino acid analog with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 g/mol. This compound features a cyclobutyl ring substituted with two fluorine atoms, making it a unique structure among amino acids.

Scientific Research Applications

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in analytical chemistry.

    Biology: This compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a series of cyclization reactions.

    Amino Acid Backbone Construction: The amino acid backbone is constructed through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the cyclobutyl ring enhance its binding affinity to certain receptors, leading to modulation of biological activities. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid can be compared with other similar compounds, such as:

    3-(3,3-Difluorocyclobutyl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.

    This compound hydrochloride: A salt form that may have different solubility and stability properties.

The uniqueness of this compound lies in its specific structure, which combines the properties of a cyclobutyl ring with fluorine atoms and an amino acid backbone, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(3,3-difluorocyclobutyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLBLDSDKVIRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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